3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene
Description
Significance of Aryl Halide and Alkene Moieties in Chemical Synthesis
Aryl halides and alkenes are fundamental building blocks in modern organic synthesis, primarily due to their participation in a wide array of cross-coupling reactions. The carbon-halogen bond in aryl halides, such as the 2-chloro-4-fluorophenyl group in the title compound, serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, have revolutionized the way chemists can construct complex molecular frameworks, with aryl halides being common starting materials. The nature and position of the halogen atom can influence the reactivity of the aryl halide, with iodides and bromides generally being more reactive than chlorides.
The alkene moiety, in this case, the 2-methyl-1-propene group, is another key functional group that imparts significant reactivity. Alkenes are versatile precursors for a multitude of transformations, including additions, oxidations, and metathesis reactions. In the context of cross-coupling reactions, alkenes can act as coupling partners with aryl halides, leading to the formation of substituted alkenes. The substitution pattern on the alkene can influence the regioselectivity and stereoselectivity of these reactions.
Overview of the Research Landscape for Halogenated Alkenes
Halogenated alkenes, which contain both a halogen atom and a carbon-carbon double bond, are a class of compounds that have garnered considerable attention in synthetic and medicinal chemistry. The presence of a halogen atom can significantly alter the electronic properties and biological activity of a molecule. For instance, fluorine, the most electronegative element, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.
The research on halogenated alkenes is diverse, encompassing the development of new synthetic methods for their preparation and their use as intermediates in the synthesis of more complex molecules. The reactivity of halogenated alkenes is influenced by the position of the halogen relative to the double bond. For example, vinylic halides (halogen directly attached to a double-bonded carbon) and allylic halides (halogen on a carbon adjacent to a double bond) exhibit distinct reactivity patterns.
Structural Features and Nomenclature of 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene for Advanced Chemical Inquiry
A detailed understanding of the structure and nomenclature of this compound is crucial for any advanced chemical inquiry.
Nomenclature:
Following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the name "this compound" is systematically derived. organicchemistrytutor.comchemistrysteps.comlibretexts.orgsrmist.edu.inquimicaorganica.net The parent chain is the longest carbon chain containing the double bond, which is a three-carbon chain, hence "propene". The double bond is located between carbons 1 and 2, so it is "1-propene". There is a methyl group on the second carbon, leading to "2-methyl-1-propene". Finally, a 2-chloro-4-fluorophenyl group is attached to the third carbon of the propene chain, resulting in the full name: this compound.
Structural Features:
The molecule can be deconstructed into two main parts: the substituted aromatic ring and the allylic side chain.
2-Chloro-4-fluorophenyl group: This is a benzene (B151609) ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position. The presence of these two different halogen atoms creates a specific electronic environment on the aromatic ring, which can influence its reactivity in, for example, electrophilic aromatic substitution or cross-coupling reactions. The relative positions of the chloro and fluoro groups also lead to a distinct substitution pattern that can be confirmed by spectroscopic methods like NMR. jove.com
2-methyl-1-propene group: This is an isobutylene (B52900) unit attached to the aromatic ring via a methylene (B1212753) bridge. The double bond in this group is a site of potential reactivity for various addition reactions. The methyl group on the double bond can exert steric and electronic effects on the reactivity of the alkene.
Specific experimental data for this compound, such as its physicochemical properties and detailed spectroscopic analysis, are not widely available in the current scientific literature. However, based on the known properties of similar compounds, some predictions can be made.
Predicted Physicochemical Properties:
| Property | Predicted Value/Range |
| Molecular Formula | C₁₀H₁₀ClF |
| Molecular Weight | 184.64 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Solubility | Insoluble in water; soluble in common organic solvents |
Expected Spectroscopic Data:
While specific spectra for this compound are not available, the expected features in its NMR spectra can be anticipated based on its structure. jove.comchemicalbook.comcdnsciencepub.commnstate.edujove.comlibretexts.org
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the vinylic protons of the double bond, the benzylic protons of the CH₂ group, and the methyl protons. The aromatic region would likely show complex splitting patterns due to the chlorine and fluorine substituents. The vinylic protons would appear as singlets or narrow multiplets, and the benzylic and methyl protons would also be singlets.
¹³C NMR: The spectrum would show distinct signals for each of the ten carbon atoms in the molecule, including the aromatic carbons (some of which would show coupling to fluorine), the sp² carbons of the alkene, the sp³ carbon of the CH₂ group, and the sp³ carbon of the methyl group.
Further research would be necessary to synthesize and characterize this compound to determine its precise properties and explore its potential in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-1-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-9(12)6-10(8)11/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHDQHDNKACXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design for 3 2 Chloro 4 Fluorophenyl 2 Methyl 1 Propene
Established Synthetic Pathways to 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene
Alkylation and Dehydration Routes from Substituted Benzaldehydes
A common and well-established method for the synthesis of substituted styrenes and related structures involves the reaction of a benzaldehyde (B42025) with an organophosphorus ylide in a Wittig reaction, followed by dehydration if necessary. nrochemistry.comwikipedia.orgechemi.comlibretexts.org In the context of this compound, the synthesis would commence with 2-chloro-4-fluorobenzaldehyde (B1630644).
The first step is the generation of a phosphorus ylide, specifically isopropylidene triphenylphosphorane, by reacting isopropyltriphenylphosphonium (B8661593) bromide with a strong base such as butyllithium (B86547) (BuLi) or sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting ylide is a powerful nucleophile.
This ylide is then reacted in situ with 2-chloro-4-fluorobenzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired alkene, this compound, and triphenylphosphine (B44618) oxide as a byproduct. echemi.com
An alternative, though related, pathway involves the reaction of the benzaldehyde with a different nucleophile to form an alcohol, which is then dehydrated. For instance, the reaction of 2-chloro-4-fluorobenzaldehyde with an appropriate organometallic reagent could yield an alcohol that upon treatment with an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) would eliminate water to form the target alkene. aidic.ityoutube.com
Table 1: Representative Reagents for Wittig-based Synthesis
| Step | Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Ylide Formation | Isopropyltriphenylphosphonium bromide | n-Butyllithium | - | THF | Isopropylidene triphenylphosphorane |
| Wittig Reaction | 2-Chloro-4-fluorobenzaldehyde | Isopropylidene triphenylphosphorane | - | THF | This compound |
Approaches Involving Grignard Reagents and Carbonyl Precursors
Grignard reactions offer a powerful tool for the formation of carbon-carbon bonds and can be effectively employed in the synthesis of this compound. sigmaaldrich.com This approach typically involves the reaction of a Grignard reagent with a suitable carbonyl compound.
In one possible route, a Grignard reagent is prepared from a substituted aryl halide. For example, reacting 1-bromo-2-chloro-4-fluorobenzene (B27530) with magnesium turnings in an anhydrous ether solvent such as THF would yield (2-chloro-4-fluorophenyl)magnesium bromide. This Grignard reagent can then be reacted with a carbonyl precursor such as isobutyraldehyde. The nucleophilic carbon of the Grignard reagent will attack the carbonyl carbon of the aldehyde, and a subsequent acidic workup will produce 1-(2-chloro-4-fluorophenyl)-2-methylpropan-1-ol. The final step would be the dehydration of this secondary alcohol, typically using a strong acid catalyst, to yield the target alkene. aidic.ityoutube.com
Alternatively, the Grignard reagent can be formed from an alkenyl halide. For instance, isopropenylmagnesium bromide can be prepared from 2-bromopropene (B1265445) and magnesium. sigmaaldrich.com This Grignard reagent can then be reacted with 2-chloro-4-fluorobenzaldehyde. The reaction would proceed via nucleophilic addition to the carbonyl group, followed by an acidic workup to yield 1-(2-chloro-4-fluorophenyl)-2-methyl-2-propen-1-ol. This allylic alcohol can then be subjected to reduction to afford the desired product, although this route is more complex.
Table 2: Key Components in a Grignard-based Synthetic Route
| Step | Reactant 1 | Reactant 2 | Solvent | Intermediate/Product |
| Grignard Formation | 1-Bromo-2-chloro-4-fluorobenzene | Magnesium | THF | (2-Chloro-4-fluorophenyl)magnesium bromide |
| Grignard Reaction | (2-Chloro-4-fluorophenyl)magnesium bromide | Isobutyraldehyde | THF | 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-ol |
| Dehydration | 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-ol | H₂SO₄ (catalytic) | Toluene (B28343) | This compound |
Advanced Catalytic Syntheses of this compound and Related Structures
Modern synthetic chemistry has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. These methods offer high efficiency, selectivity, and functional group tolerance, making them attractive for the synthesis of complex molecules like this compound.
Palladium-Catalyzed Cross-Coupling Strategies
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govnih.govlibretexts.orgmdpi.com This reaction is a viable route for the synthesis of this compound.
In a potential Heck reaction pathway, an aryl halide such as 1-bromo-2-chloro-4-fluorobenzene or 1-iodo-2-chloro-4-fluorobenzene would be reacted with isobutylene (B52900) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting arylpalladium(II) complex then coordinates with isobutylene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the final product, this compound, and a hydridopalladium complex. The base then regenerates the palladium(0) catalyst, allowing the cycle to continue.
The choice of catalyst, ligand, base, and solvent is critical for the success of the Heck reaction, especially when using less reactive aryl chlorides. sci-hub.se Modern advancements have led to the development of highly active catalyst systems that can effectively couple aryl chlorides.
Table 3: Typical Components for a Heck Reaction Synthesis
| Component | Example | Function |
| Aryl Halide | 1-Iodo-2-chloro-4-fluorobenzene | Aryl source |
| Alkene | Isobutylene | Alkene source |
| Palladium Catalyst | Palladium(II) acetate | Catalyst precursor |
| Ligand | Triphenylphosphine | Stabilizes the catalyst |
| Base | Triethylamine | Regenerates the catalyst |
| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |
The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. ugr.eslibretexts.orgmdpi.comnih.govtcichemicals.comresearchgate.netrsc.org This reaction is well-suited for the synthesis of this compound.
A plausible Suzuki-Miyaura route would involve the reaction of a (2-chloro-4-fluorophenyl)boronic acid or one of its esters with an isopropenyl halide or triflate, such as 2-bromopropene. The reaction is carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition of the isopropenyl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound (activated by the base), and finally reductive elimination to yield the desired product and regenerate the catalyst.
Alternatively, the coupling partners can be reversed, with an aryl halide like 1-bromo-2-chloro-4-fluorobenzene reacting with isopropenylboronic acid or its esters. ugr.es The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally gives high yields under mild conditions.
Table 4: Representative Components for a Suzuki-Miyaura Coupling
| Component | Example 1 | Example 2 |
| Organoboron Compound | (2-Chloro-4-fluorophenyl)boronic acid | Isopropenylboronic acid |
| Organic Halide | 2-Bromopropene | 1-Bromo-2-chloro-4-fluorobenzene |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Palladium(II) acetate |
| Ligand | Triphenylphosphine | S-Phos |
| Base | Sodium carbonate | Potassium phosphate |
| Solvent | Toluene/Water | Dioxane/Water |
Buchwald-Hartwig Amination (if relevant for precursor synthesis)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While not a direct method for the synthesis of the final aryl-alkene target, its utility lies in the strategic preparation of key precursors. For instance, a synthetic route may commence from a di-halogenated benzene (B151609) ring where one halogen is selectively substituted with an amine. This amine can then serve as a functional handle or directing group for subsequent transformations.
The reaction couples an amine with an aryl halide in the presence of a palladium catalyst and a suitable phosphine ligand. acsgcipr.org The development of various generations of catalyst systems, including those with bidentate phosphine ligands like BINAP, has expanded the reaction's scope to include primary amines and a wide array of aryl halides and triflates. wikipedia.org This methodology is particularly valuable when traditional nucleophilic aromatic substitution reactions are not feasible due to the low reactivity of the aryl halide. acsgcipr.org In the context of synthesizing precursors for this compound, this reaction could be employed to create substituted anilines that are later converted to the target structure via diazotization and subsequent coupling reactions.
| Component | Description | Typical Reagents/Conditions |
| Aryl Halide | An aromatic ring substituted with a leaving group (e.g., Br, I, Cl, OTf). | 1-Bromo-2-chloro-4-fluorobenzene |
| Amine | A primary or secondary amine, or an ammonia (B1221849) equivalent. | Benzophenone imine, primary/secondary alkyl/aryl amines |
| Catalyst | A palladium(0) or palladium(II) source. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Typically a bulky, electron-rich phosphine ligand. | BINAP, Xantphos, DPPF |
| Base | Required for the deprotonation of the amine. | Cs₂CO₃, NaOt-Bu, K₃PO₄ |
| Solvent | Anhydrous, non-protic solvent. | Toluene, Dioxane |
Alkyl-Aryl Cross-Coupling with Olefins via Pd/CuH Catalysis
A highly effective and direct strategy for the synthesis of this compound involves the dual palladium- and copper hydride-catalyzed reductive cross-coupling of an aryl halide with an olefin. nih.gov This approach circumvents the need for pre-formed, often unstable, organometallic reagents by utilizing a terminal alkene directly. nih.gov
The catalytic cycle is postulated to proceed via two interconnected pathways. First, a copper(I) hydride (CuH) species, generated in situ, undergoes migratory insertion with the olefin (e.g., isobutylene or 2-methyl-1-propene) to form a copper(I)-alkyl intermediate in an anti-Markovnikov fashion. nih.gov Concurrently, a palladium(0) complex undergoes oxidative addition with the aryl halide (e.g., 1-bromo-2-chloro-4-fluorobenzene) to yield a palladium(II)-aryl complex. Transmetalation between the copper(I)-alkyl and the palladium(II)-aryl species, followed by reductive elimination, furnishes the desired alkyl-aryl product and regenerates the palladium(0) catalyst. nih.gov This methodology demonstrates a broad substrate scope and functional group tolerance, making it a powerful tool for sp²–sp³ bond formation. nih.govrsc.org
| Parameter | Details | Reference |
| Catalyst System | Dual catalysis with separate palladium and copper precursors. | nih.gov |
| Palladium Component | Air-stable Pd precatalysts are often used (e.g., [Pd(cinnamyl)Cl]₂). | nih.gov |
| Copper Component | CuH species generated in situ from a copper salt and a hydride source. | nih.gov |
| Ligand Optimization | Ligands are crucial for both catalysts; for instance, Briphos for Pd and DTB-DPPBz for Cu. | rsc.org |
| Substrates | Terminal olefins and a wide range of aryl bromides and electron-deficient aryl chlorides. | nih.gov |
Palladium-Catalyzed Arylation of sp³ C-H Bonds (if precursor relevant)
The direct arylation of unactivated C(sp³)–H bonds represents a frontier in synthetic chemistry, offering a highly atom-economical route to complex molecules. This strategy could be applied to the synthesis of a precursor to the target molecule. For this to be a viable route, a substrate containing a 2-methylpropyl moiety would be coupled with a 2-chloro-4-fluorophenyl source.
These reactions typically require a directing group on the substrate to position the palladium catalyst in proximity to the targeted C–H bond, thereby achieving high regioselectivity. nih.gov For example, pyridine-based directing groups have been successfully employed to facilitate the β-arylation of carboxylic acid derivatives and the γ-arylation of amine derivatives. nih.gov Similarly, α-C(sp³)–H bonds in cyclic carbonyl compounds can be arylated. nih.gov While challenging, this approach could potentially construct the core structure by functionalizing a readily available aliphatic precursor, thus streamlining the synthetic sequence.
| Reaction Type | Directing Group | Target C-H Bond | Reference |
| Arylation of Carboxylic Acid Derivatives | Pyridine-based | β-C(sp³)–H | nih.gov |
| Arylation of Amine Derivatives | Pyridine-based | γ-C(sp³)–H | nih.gov |
| Arylation of Alanine Derivatives | Aminoethyl quinoline | β-C(sp³)–H | researchgate.net |
| Arylation of Cycloalkyl Carboxamides | N-quinolyl | β-methylene C(sp³)–H | rsc.org |
Iron-Catalyzed Cross-Electrophile Coupling Approaches to Aryl-Alkyl Systems
As an alternative to palladium-based methods, iron-catalyzed cross-coupling reactions have gained significant attention due to iron's abundance, low cost, and minimal toxicity. nih.govnih.gov Cross-electrophile coupling, in particular, offers a powerful method for forming C–C bonds by coupling two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent.
This strategy is directly applicable to the synthesis of this compound. The reaction would involve coupling an aryl electrophile, such as 1-bromo-2-chloro-4-fluorobenzene, with an alkyl electrophile, like 3-chloro-2-methyl-1-propene. merckmillipore.comsigmaaldrich.com Iron-catalyzed protocols have been successfully developed for coupling aryl chlorides with unactivated alkyl chlorides, as well as aryl carbamates with alkyl bromides. nih.govchinesechemsoc.org These reactions often proceed under mild conditions and exhibit good functional group compatibility, providing a more sustainable approach to constructing aryl-alkyl systems. chinesechemsoc.orgchinesechemsoc.org The mechanism may involve a Fe(I/II/III) catalytic cycle initiated by a single electron transfer to activate the alkyl halide. chinesechemsoc.orgchinesechemsoc.org
Copper-Catalyzed Reaction Mechanisms for Hydroamination and Related Processes (if relevant for precursor/derivative)
Copper-catalyzed hydroamination, the addition of an N–H bond across a carbon-carbon double bond, is a highly relevant transformation for the synthesis of amine derivatives from an alkene such as this compound. nih.gov This process is of significant academic and industrial interest for converting readily available alkenes into valuable complex amines. nih.gov
The mechanism typically relies on a copper(I) hydride (CuH) catalyst. The catalytic cycle begins with the formation of a ligated CuH complex, which then undergoes a stereoselective migratory insertion with the olefin. nih.gov This step, known as hydrocupration, generates a chiral alkylcopper intermediate. This intermediate is then intercepted by an electrophilic amine reagent, leading to the formation of the desired C–N bond and the hydroaminated product. nih.gov This polarity-reversed strategy allows for the enantioselective synthesis of primary, secondary, and tertiary amines under mild conditions with excellent functional group tolerance. nih.govglobethesis.com This method provides a direct pathway to functionalize the target compound, opening avenues to a diverse range of derivatives.
Novel Synthetic Methodologies for Fluorinated and Chlorinated Propene Derivatives
The synthesis of complex molecules containing both fluorine and chlorine atoms, such as the target compound, benefits from the continuous development of novel synthetic strategies. These methods often provide unique selectivity and access to structures that are difficult to obtain through classical means.
Halofluorination and Electrophilic Fluorination Strategies
Halofluorination and electrophilic fluorination are powerful strategies for the introduction of fluorine into organic molecules, including propene derivatives. Electrophilic fluorination involves the reaction of a nucleophilic substrate, such as an alkene or an enolate, with an electrophilic fluorine source ("F+"). mdpi.com
Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.com These reagents can be used to directly fluorinate double bonds. researchgate.net For instance, the reaction of an alkene with an electrophilic fluorine source in the presence of a chloride source can lead to a chloro-fluorinated alkane, which could subsequently undergo elimination to yield a chlorinated and fluorinated propene derivative.
Furthermore, modern catalytic approaches, including those using copper, have been developed for C-H fluorination, offering regioselectivity controlled by the catalyst rather than the intrinsic reactivity of the substrate. nih.gov Another advanced strategy involves the electrophilic fluorination of organosilanes, such as allyl silanes. In these reactions, the silyl (B83357) group can activate the double bond and control the regioselectivity of fluorine addition, providing a versatile route to synthetically useful fluorinated building blocks. nih.gov
| Fluorination Strategy | Reagent Type | Substrate Example | Key Feature | Reference |
| Electrophilic α-Fluorination | NFSI | Carboxylic Acids | Direct, stereoselective fluorination mediated by organocatalysts. | mdpi.com |
| Electrophilic Fluorination | Selectfluor® | γ-Substituted Allylamines | Can lead to allylic fluorides or cyclization to dihydrooxazines. | mdpi.com |
| Electrochemical C-H Fluorination | Simple Fluoride Salts | Alkanes | Copper-catalyzed process selective for hydridic C-H bonds. | nih.gov |
| Electrophilic Fluorination of Organosilanes | Electrophilic "F+" Source | Allyl Silanes | Silyl group controls regiochemistry via the beta effect. | nih.gov |
Nucleophilic Substitution Reactions in Fluorination
The incorporation of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many specialized chemicals. While direct fluorination can be challenging, nucleophilic aromatic substitution (SNAr) represents a fundamental mechanism for this transformation. In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.commasterorganicchemistry.com
The reactivity of halogens as leaving groups in SNAr reactions follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom making the attached carbon more electrophilic. masterorganicchemistry.com
However, in the context of synthesizing this compound, it is less likely that the fluorine atom is introduced via a nucleophilic substitution of another group on the ring as a final step. Instead, a more common and strategically sound approach involves using a starting material that already contains the desired 2-chloro-4-fluoro substitution pattern. Commercially available precursors like 1-bromo-2-chloro-4-fluorobenzene or 2-chloro-4-fluorobenzaldehyde serve as robust building blocks.
The key bond-forming step to connect the aromatic ring to the propenyl side chain often involves a nucleophilic substitution where the aromatic component acts as the nucleophile. For instance, a Grignard reagent, such as (2-chloro-4-fluorophenyl)magnesium bromide, can be prepared from the corresponding aryl halide. This organometallic compound then acts as a potent carbon nucleophile, attacking an electrophilic substrate like 3-chloro-2-methyl-1-propene (methallyl chloride) to form the target molecule. This strategic use of a pre-functionalized aromatic ring in a nucleophilic substitution reaction is a cornerstone of modern organic synthesis.
Stereoselective and Regioselective Synthesis Considerations
Achieving the correct isomer of this compound is paramount, necessitating precise control over both regiochemistry and stereochemistry.
Regioselectivity refers to the control of the position of chemical bond formation. In this synthesis, two main regiochemical challenges exist:
Aromatic Substitution Pattern: The chloro and fluoro substituents must be in the correct 2- and 4-positions on the phenyl ring, respectively. This is most reliably achieved by selecting a starting material where this pattern is already established, such as 2-chloro-4-fluoroaniline (B1295073) or 1-bromo-2-chloro-4-fluorobenzene. nih.govnih.gov Subsequent reactions are then performed on the remaining functional groups without altering the core substitution pattern.
Carbon-Carbon Bond Formation: The 2-methyl-1-propene group must be attached at the C1 position of the phenyl ring. Synthetic methods like Grignard reactions or Suzuki and Heck cross-coupling reactions, starting from a C1-functionalized (e.g., halogenated) 2-chloro-4-fluorobenzene, ensure this specific connectivity.
Stereoselectivity concerns the control of the spatial orientation of atoms. The target molecule possesses a trisubstituted double bond, which means that (E) and (Z) isomers are possible. The control of this double bond geometry is a critical consideration. A plausible synthetic route that highlights this challenge is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.org
For instance, 2-chloro-4-fluorophenylacetone (B1620640) could react with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. wikipedia.orgresearchgate.net
Non-stabilized ylides (e.g., where the R group on the ylide is an alkyl group) typically favor the formation of (Z)-alkenes through a kinetically controlled pathway that proceeds via a less stable, early transition state. organic-chemistry.org
Stabilized ylides (e.g., where R is an ester or ketone) tend to yield (E)-alkenes under thermodynamic control, as the intermediates are able to equilibrate to the more stable configuration. organic-chemistry.org
Synthesizing a trisubstituted alkene, as in the target molecule, adds complexity, and achieving high selectivity for one isomer over the other can be challenging. nih.govresearchgate.net The choice of solvent, the presence of lithium salts, and the specific base used to generate the ylide can all influence the E/Z ratio of the final product. wikipedia.org
| Ylide Type | Typical Substituent (R in Ph₃P=CHR) | Kinetic/Thermodynamic Control | Predominant Isomer | Reference |
|---|---|---|---|---|
| Non-stabilized | Alkyl, H | Kinetic | (Z)-alkene | organic-chemistry.org |
| Semi-stabilized | Aryl, Vinyl | Variable | Mixture of (E) and (Z) | wikipedia.org |
| Stabilized | Ester, Ketone, CN | Thermodynamic | (E)-alkene | organic-chemistry.org |
Industrial Scale-Up Considerations and Process Optimization for Synthesis
Transitioning the synthesis of this compound from a laboratory setting to industrial production introduces significant challenges related to safety, efficiency, cost, and environmental impact. Process optimization is crucial for developing a robust, scalable, and sustainable manufacturing route.
A likely industrial synthesis would involve a Grignard reaction due to its effectiveness in forming C-C bonds and the relatively low cost of starting materials. However, Grignard reactions pose considerable scale-up risks. aiche.org They are often highly exothermic, and a delay in reaction initiation can lead to the dangerous accumulation of unreacted reagents, potentially causing a thermal runaway. acs.org Furthermore, the use of metallic magnesium and flammable ether solvents like diethyl ether or tetrahydrofuran (THF) presents significant handling and safety hazards. gordon.edu
To mitigate these risks, modern industrial chemistry is increasingly adopting continuous flow manufacturing over traditional batch processing. aiche.orggordon.edu Continuous flow reactors, such as continuous stirred-tank reactors (CSTRs) and microchannel reactors, offer numerous advantages for hazardous reactions like Grignard formation: gordon.eduekaislot.com
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. gordon.edu Superior heat transfer capabilities prevent the buildup of heat and allow for precise temperature control, drastically reducing the risk of thermal runaways. ekaislot.com
Improved Efficiency and Consistency: Continuous processing allows for rapid achievement of a steady state, leading to more consistent product quality and higher yields compared to batch-to-batch variations. gordon.edu Impurity formation, such as the Wurtz coupling product in Grignard reactions, can also be significantly reduced. researchgate.net
Scalability: Scaling up a continuous process, often referred to as "scaling out" or "numbering up," involves running multiple reactors in parallel. snu.edu.inresearchgate.net This approach avoids the complex re-optimization often required when increasing the size of batch reactors.
Process Analytical Technology (PAT): Flow systems can readily incorporate in-line monitoring tools, such as Near-Infrared (NIR) spectroscopy, to track reactant concentrations in real-time. acs.org This data can be used to automate and control reagent feed rates, preventing accumulation and further enhancing process safety. acs.org
| Parameter | Traditional Batch Reactor | Continuous Flow/Microchannel Reactor | Reference |
|---|---|---|---|
| Safety (for Exothermic Reactions) | High risk of thermal runaway due to large volume and poor heat transfer. | Low risk due to small hold-up volume and high surface-area-to-volume ratio. | gordon.edu |
| Heat & Mass Transfer | Often limited, leading to local hot spots and lower selectivity. | Excellent, ensuring uniform temperature and concentration. | ekaislot.comsnu.edu.in |
| Process Control | Difficult to control precisely; batch-to-batch variability. | Precise control of parameters (temp, pressure, time); high consistency. | ekaislot.com3s-tech.net |
| Scalability | Complex; requires extensive re-development ("scale-up"). | Simpler; often achieved by parallelization ("numbering-up"). | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 3 2 Chloro 4 Fluorophenyl 2 Methyl 1 Propene
Reactions Involving the Alkene Moiety
The carbon-carbon double bond (C=C) in the 2-methyl-1-propene side chain is a region of high electron density, making it a nucleophilic center susceptible to attack by electrophiles. This reactivity is central to many of the transformations of the molecule.
Electrophilic Addition Reactions (e.g., halogenation, hydrohalogenation)
Electrophilic addition is a characteristic reaction of alkenes. In this process, the π-bond of the alkene is broken to form two new σ-bonds. For an unsymmetrical alkene like 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene, the regioselectivity of the addition is a key consideration.
Hydrohalogenation: The reaction with hydrogen halides (HX, where X = Cl, Br, I) typically follows Markovnikov's rule. The mechanism involves the protonation of the double bond to form the more stable carbocation intermediate. In this case, the attack of H+ on the terminal carbon (C1) of the double bond leads to a tertiary carbocation at C2, which is stabilized by the inductive effect of the methyl group and the adjacent methylene-aryl group. The subsequent attack by the halide anion (X-) on this carbocation yields the major product.
For instance, the reaction with hydrogen bromide (HBr) would predominantly form 2-bromo-3-(2-chloro-4-fluorophenyl)-2-methylpropane. The formation of the alternative, a primary carbocation, is significantly less favorable.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through a different mechanism involving a cyclic halonium ion intermediate. The nucleophilic attack by the remaining halide ion opens this ring, resulting in an anti-addition product. The reaction with bromine would yield 1,2-dibromo-3-(2-chloro-4-fluorophenyl)-2-methylpropane.
| Reactant | Predicted Major Product | Reaction Type |
|---|---|---|
| Hydrogen Bromide (HBr) | 2-Bromo-3-(2-chloro-4-fluorophenyl)-2-methylpropane | Hydrohalogenation (Markovnikov Addition) |
| Hydrogen Chloride (HCl) | 2-Chloro-3-(2-chloro-4-fluorophenyl)-2-methylpropane | Hydrohalogenation (Markovnikov Addition) |
| Bromine (Br₂) | 1,2-Dibromo-3-(2-chloro-4-fluorophenyl)-2-methylpropane | Halogenation (Anti-addition) |
| Chlorine (Cl₂) | 1,2-Dichloro-3-(2-chloro-4-fluorophenyl)-2-methylpropane | Halogenation (Anti-addition) |
Oxidation Reactions leading to Epoxides or Carbonyl Compounds
The alkene moiety can be oxidized to introduce oxygen-containing functional groups, significantly altering the molecule's properties and providing intermediates for further synthesis.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane ring). masterorganicchemistry.com This reaction is a syn-addition, where the oxygen atom is delivered to the same face of the double bond. masterorganicchemistry.com The product of this reaction would be 2-((2-chloro-4-fluorophenyl)methyl)-2-methyloxirane. Epoxides are valuable synthetic intermediates due to their reactivity towards nucleophiles, which can open the three-membered ring.
Oxidative Cleavage: A more drastic oxidation can be achieved through ozonolysis, which cleaves the double bond entirely. iitk.ac.inwikipedia.org The reaction with ozone (O₃) initially forms an unstable molozonide, which rearranges to a more stable ozonide intermediate. wikipedia.orgmsu.edu The work-up conditions following ozonolysis determine the final products. A reductive work-up (e.g., with zinc or dimethyl sulfide) yields carbonyl compounds. For this compound, this would produce (2-chloro-4-fluorophenyl)acetaldehyde and formaldehyde. researchgate.net An oxidative work-up (e.g., with hydrogen peroxide) would oxidize the aldehyde products further to carboxylic acids, yielding (2-chloro-4-fluorophenyl)acetic acid.
| Reagent(s) | Product Type | Specific Product Name |
|---|---|---|
| m-CPBA | Epoxide | 2-((2-Chloro-4-fluorophenyl)methyl)-2-methyloxirane |
| 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Carbonyl Compounds | (2-Chloro-4-fluorophenyl)acetaldehyde and Formaldehyde |
| 1. O₃; 2. H₂O₂ | Carboxylic Acid | (2-Chloro-4-fluorophenyl)acetic acid |
Reduction Reactions of the Double Bond
The alkene can be reduced to the corresponding alkane through catalytic hydrogenation. pressbooks.pub This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a heterogeneous metal catalyst. pressbooks.pubchemistrytalk.org
Catalytic Hydrogenation: The reaction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. chemistrytalk.orgmelscience.com The process involves the syn-addition of two hydrogen atoms to the double bond, converting it into a single bond. youtube.comlibretexts.org This would transform this compound into 1-(2-chloro-4-fluorophenyl)-2-methylpropane. This method is generally selective for the alkene and does not typically reduce the aryl halides under standard conditions, although more forcing conditions or specific catalysts can lead to dehalogenation. researchgate.netcommonorganicchemistry.com
| Reagent(s) | Product | Reaction Type |
|---|---|---|
| H₂, Pd/C | 1-(2-Chloro-4-fluorophenyl)-2-methylpropane | Catalytic Hydrogenation |
| H₂, PtO₂ | 1-(2-Chloro-4-fluorophenyl)-2-methylpropane | Catalytic Hydrogenation |
Reactivity of the Halogenated Phenyl Ring
The 2-chloro-4-fluorophenyl group possesses two sites (the C-Cl and C-F bonds) that can undergo reactions typical of aryl halides. The presence of two electron-withdrawing halogens makes the aromatic ring electron-deficient and thus susceptible to certain types of reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. libretexts.org Therefore, the reaction is facilitated by groups that can stabilize the negative charge of the Meisenheimer complex. Halogens, being highly electronegative, activate the ring towards this type of attack.
A crucial aspect of SₙAr is the leaving group ability. In contrast to Sₙ2 reactions, the order of leaving group ability in SₙAr is often F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. reddit.com Consequently, in this compound, a nucleophile would preferentially substitute the fluorine atom at the C4 position over the chlorine atom at the C2 position.
Organometallic Coupling Reactions (e.g., further functionalization at aryl halides)
Organometallic cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of an aryl halide. libretexts.orglibretexts.org Reactions such as the Suzuki-Miyaura, Negishi, and Gilman couplings can be utilized to functionalize the C-Cl bond of the phenyl ring. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid) using a palladium catalyst and a base. musechem.comlibretexts.orgbyjus.com The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the coupled product and regenerate the catalyst. libretexts.orgbyjus.comchemrxiv.org This method could be used to form a new carbon-carbon bond at the C2 position by replacing the chlorine atom.
Negishi Coupling: The Negishi coupling is a similar palladium- or nickel-catalyzed reaction that uses an organozinc reagent as the coupling partner. chemistnotes.comwikipedia.orgnrochemistry.com It is known for its high functional group tolerance and broad scope. chemistnotes.com The mechanism also proceeds through oxidative addition, transmetalation, and reductive elimination steps. chemistnotes.comnrochemistry.com
Gilman Reagents (Corey-House Synthesis): Lithium diorganocuprates (Gilman reagents) can also couple with aryl halides. rsc.orgslideshare.net This reaction is particularly useful for forming bonds between sp²-hybridized carbons (from the aryl halide) and sp³-hybridized carbons (from the Gilman reagent). libretexts.orglibretexts.org
| Reaction Name | Coupling Partner | Catalyst/Reagent | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | A biaryl compound |
| Negishi | Organozinc halide (R-ZnX) | Pd(0) or Ni(0) catalyst | An alkyl- or vinyl-substituted arene |
| Gilman/Corey-House | Lithium diorganocuprate (R₂CuLi) | Stoichiometric | An alkyl-substituted arene |
Electrophilic Aromatic Substitution on the Fluorophenyl Moiety
The fluorophenyl group of this compound is expected to undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The rate and regioselectivity of these reactions are dictated by the combined electronic effects of the chloro, fluoro, and 2-methyl-1-propene substituents.
Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate lone-pair electrons through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the attack of an electrophile. However, they are also deactivating groups because of their strong electron-withdrawing inductive effects.
The directing effects of the substituents on the aromatic ring are as follows:
Fluoro group (at C4): An ortho-, para-director. It directs incoming electrophiles to the positions ortho and para to itself (C3 and C5).
Chloro group (at C2): An ortho-, para-director. It directs incoming electrophiles to the positions ortho and para to itself (C1, C3, and C5).
2-methyl-1-propene group (at C1): This alkyl group is a weak activating group and is ortho-, para-directing. It directs incoming electrophiles to C2 and C6.
Considering the positions on the ring (C1-C6, with the propene group at C1), the potential sites for substitution are C3, C5, and C6. The directing effects of the existing substituents converge to influence the final substitution pattern. The C3 and C5 positions are favored by both the chloro and fluoro groups. The steric hindrance from the adjacent 2-methyl-1-propene group and the chloro group would likely influence the final distribution of products. Substitution at C5 is sterically less hindered than at C3.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Directing Influence | Predicted Outcome |
|---|---|---|
| C3 | Ortho to Chloro, Ortho to Fluoro | Potentially favored electronically, but may be sterically hindered. |
| C5 | Para to Chloro, Ortho to Fluoro | Likely the major site of substitution due to combined electronic directing effects and lower steric hindrance. |
| C6 | Ortho to the propene group | Less favored due to deactivating effects of halogens on the ring. |
Combined Reactivity and Formation of Complex Derivatives
The presence of two distinct reactive sites—the substituted aromatic ring and the alkene double bond in the propene side chain—allows for the formation of a wide array of complex derivatives through multi-step synthetic pathways.
Multi-step syntheses involving this compound would leverage the differential reactivity of its functional groups. A synthetic strategy could involve initial modification of the propene side chain, followed by substitution on the aromatic ring, or vice versa. The order of these steps is crucial as the functional groups can influence each other's reactivity.
Possible Reaction Sequences:
Alkene-First Modification:
Step 1: The double bond of the propene group could be subjected to reactions like oxidation (e.g., with OsO₄ to form a diol, or ozonolysis to yield a ketone and formaldehyde), hydrogenation, or hydrohalogenation.
Step 2: The resulting intermediate, with a modified side chain, could then undergo electrophilic aromatic substitution on the phenyl ring. The nature of the new side chain would influence the rate and regioselectivity of this second step.
Aromatic-First Modification:
Step 1: An electrophilic aromatic substitution reaction (e.g., nitration) could be performed on the 2-chloro-4-fluorophenyl ring, likely yielding the 5-nitro derivative.
Step 2: The double bond of the resulting compound could then be further functionalized. The presence of a strongly deactivating nitro group on the ring would likely have minimal impact on the reactivity of the isolated double bond.
Reaction cascades, where a single set of reagents triggers a sequence of transformations, could potentially be designed. For example, a reaction initiated at the double bond could lead to an intermediate that subsequently cyclizes onto the aromatic ring.
No specific mechanistic investigations for transformations involving this compound have been reported in the literature.
However, the mechanism for any key transformation would be inferred from well-established principles. For instance, the mechanism of electrophilic aromatic substitution would proceed through the formation of a resonance-stabilized cationic sigma complex. The stability of this intermediate, as influenced by the chloro, fluoro, and alkyl substituents, would determine the reaction's activation energy and the preferred position of attack.
Similarly, reactions at the allylic position (the methyl group) could proceed via a radical mechanism. For example, allylic bromination with N-bromosuccinimide (NBS) would involve the formation of a resonance-stabilized allylic radical. This could lead to a mixture of products where the bromine is attached to either the methyl carbon or the terminal methylene (B1212753) carbon of the propene chain.
Influence of Chloro- and Fluoro- Substituents on Reactivity and Selectivity
The chloro and fluoro substituents have a profound and somewhat competing influence on the reactivity of the aromatic ring in electrophilic aromatic substitution.
Selectivity (Regioselectivity): Despite their deactivating nature, both chloro and fluoro groups are ortho-, para-directors. This is because the resonance donation of electron density is most pronounced at the ortho and para positions. This donation effectively stabilizes the positive charge in the sigma complex intermediate when the electrophile attacks at these positions. In the target molecule, the directing effects of the C2-chloro and C4-fluoro groups are reinforcing, strongly favoring substitution at the C3 (ortho to both) and C5 (para to chloro, ortho to fluoro) positions, with C5 generally being the more sterically accessible site.
Table 2: Summary of Halogen Substituent Effects on EAS
| Effect | Fluorine | Chlorine |
|---|---|---|
| Inductive Effect (-I) | Stronger (more deactivating) | Weaker (less deactivating) |
| Resonance Effect (+M) | Stronger (more activating) | Weaker (less activating) |
| Net Effect on Rate | Deactivating (but less so than Cl) | Deactivating (more so than F) |
| Directing Effect | Ortho, Para | Ortho, Para |
Advanced Spectroscopic and Structural Elucidation of 3 2 Chloro 4 Fluorophenyl 2 Methyl 1 Propene and Its Chemical Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a comprehensive analysis of 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR techniques, would be essential.
¹H NMR Spectroscopic Analysis for Proton Environments
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the vinyl protons of the propene group, the allylic protons, and the methyl protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, allowing for the assignment of each signal to a specific proton or group of protons.
Hypothetical ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic Protons | 7.0 - 7.5 | m (multiplet) | |
| Vinyl Protons (=CH₂) | 4.8 - 5.1 | s (singlet) or d (doublet) | |
| Allylic Protons (-CH₂-) | 3.4 - 3.6 | s (singlet) | |
| Methyl Protons (-CH₃) | 1.7 - 1.9 | s (singlet) |
Note: This table is a hypothetical representation and actual values may vary.
¹³C NMR Spectroscopic Analysis for Carbon Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms would be indicative of their hybridization (sp², sp³) and their electronic environment. The aromatic carbons would appear in the downfield region (110-165 ppm), with the carbon atoms directly bonded to chlorine and fluorine showing characteristic shifts. The olefinic carbons of the propene group would also be found in the downfield region, while the allylic and methyl carbons would appear in the upfield region.
Hypothetical ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic C-F | 158 - 164 (d, ¹JCF) |
| Aromatic C-Cl | 130 - 135 |
| Quaternary Olefinic C | 140 - 145 |
| Aromatic C-H | 115 - 132 |
| Terminal Olefinic CH₂ | 112 - 118 |
| Allylic CH₂ | 38 - 45 |
| Methyl CH₃ | 20 - 25 |
Note: This table is a hypothetical representation and actual values may vary. 'd' denotes a doublet due to carbon-fluorine coupling.
¹⁹F NMR for Fluorine Chemical Environments
¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to study fluorine atoms in a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons or carbons could be observed, providing additional structural confirmation.
Advanced NMR Techniques (e.g., 2D NMR, NOESY for conformational analysis)
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the ¹H and ¹³C NMR signals. COSY spectra reveal correlations between coupled protons, while HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached.
For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. NOESY experiments identify protons that are close to each other in space, even if they are not directly bonded. This information would be invaluable for determining the preferred three-dimensional arrangement of the 2-chloro-4-fluorophenyl group relative to the 2-methyl-1-propene moiety.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds. These vibrations include stretching and bending of C-H, C=C, C-Cl, and C-F bonds. The presence and position of these bands would confirm the presence of the aromatic ring, the alkene, and the halogen substituents.
Hypothetical FT-IR Data for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Alkene =C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Stretch (alkene) | 1640 - 1680 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-F Stretch | 1100 - 1300 |
| C-Cl Stretch | 700 - 850 |
Note: This table is a hypothetical representation and actual values may vary.
Raman Spectroscopy for Molecular Vibrations
Key vibrational modes expected in the Raman spectrum of the title compound include the C=C stretching of the propene group, stretching vibrations of the aromatic ring, and vibrations associated with the carbon-halogen bonds. For instance, in related chloro-substituted organic compounds, C-Cl absorption bands are typically observed in the 700-750 cm⁻¹ region. uantwerpen.be Theoretical studies on similar molecules, such as chalcone (B49325) derivatives, have utilized Density Functional Theory (DFT) to calculate and assign harmonic vibrational frequencies, which correlate well with experimental Raman data. bohrium.com
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Alkene =C-H Stretch | 3000 - 3100 |
| Methyl C-H Stretch | 2850 - 3000 |
| C=C Stretch (Propene) | 1640 - 1680 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-F Stretch | 1000 - 1400 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (Molecular Formula: C₁₀H₁₀ClF), HRMS would confirm its elemental formula by providing a precise mass measurement of its molecular ion.
When subjected to ionization, typically electron ionization (EI), the molecular ion becomes energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged particles. chemguide.co.uk The resulting fragmentation pattern is a unique signature of the molecule's structure. For the title compound, fragmentation would likely initiate from the weakest bonds or through the loss of stable neutral molecules or radicals. chemguide.co.uk
Studies on structurally related compounds, such as ethyl 3-(2-chlorophenyl)-propenoate, have shown that a significant fragmentation pathway involves the loss of the chlorine atom from the molecular ion. nih.gov Other common fragmentation patterns for substituted propenes include the loss of a methyl group ([M-15]⁺) and cleavage at the bond between the phenyl ring and the propene side chain. docbrown.infoyoutube.com
Table 2: Predicted HRMS Data and Major Fragmentation Pathways for this compound
| Ion/Fragment | Proposed Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| Molecular Ion [M]⁺ | [C₁₀H₁₀³⁵ClF]⁺ | 184.0455 |
| Loss of Methyl [M-CH₃]⁺ | [C₉H₇³⁵ClF]⁺ | 169.0220 |
| Loss of Chlorine [M-Cl]⁺ | [C₁₀H₁₀F]⁺ | 149.0761 |
| Tropylium-type ion | [C₇H₆F]⁺ | 109.0448 |
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. dartmouth.edu While specific crystallographic data for this compound is not available, analysis of closely related structures, such as (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, provides significant insight into the likely solid-state conformation and interactions. nih.govnajah.edu This technique reveals exact bond lengths, bond angles, and torsion angles, defining the molecule's geometry. nih.govnajah.edu
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. nih.gov In the crystal structure of the related chalcone derivative containing the 2-chloro-4-fluorophenyl group, molecules are linked by weak C—H⋯F hydrogen bonds. nih.govnajah.edu Additionally, π–π stacking interactions are observed between the aromatic rings of adjacent molecules, contributing to the stability of the crystal structure. nih.gov These types of interactions, including potential C-H···Cl bonds, would be anticipated to play a significant role in the crystal packing of this compound.
Table 3: Representative Intermolecular Interactions in a Related 2-Chloro-4-fluorophenyl Derivative
| Interaction Type | Atoms Involved | Distance (Å) | Reference |
|---|---|---|---|
| C-H···F Hydrogen Bond | C-H, F | ~2.5 - 2.7 | nih.gov |
Data from (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, used for illustrative purposes. nih.gov
Conformational Analysis in the Crystalline State
X-ray crystallography provides a precise snapshot of a molecule's conformation in the solid state. Key conformational parameters include dihedral and torsion angles. For instance, in related chalcone structures, the molecule is often slightly twisted, with the plane of the phenyl ring and the plane of the enone unit being non-coplanar. nih.gov The dihedral angle between the 2-chlorophenyl ring and the adjacent propenone unit in one such derivative is 10.3°. nih.gov For this compound, a critical conformational parameter would be the dihedral angle between the plane of the 2-chloro-4-fluorophenyl ring and the plane of the C=C double bond, which would be influenced by steric hindrance from the ortho-chlorine substituent.
Table 4: Representative Conformational Data from Related Crystal Structures
| Parameter | Description | Value (°) | Reference |
|---|---|---|---|
| Dihedral Angle | Angle between aromatic rings | 12.9 | nih.govnajah.edu |
| Dihedral Angle | Angle between phenyl ring and enone unit | 10.3 | nih.gov |
Data from related chalcone derivatives used for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. elte.hu This technique is particularly sensitive to conjugated systems and chromophores within a molecule. tanta.edu.eg The this compound molecule contains a substituted phenyl ring conjugated with a propene double bond, forming a chromophore that is expected to absorb in the UV region.
The primary electronic transitions observed for such systems are π→π* transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. slideshare.net The position of the maximum absorbance (λ_max) is influenced by the substituents on the aromatic ring. The chloro and fluoro groups, acting as auxochromes, can cause a shift in the absorption wavelength (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) compared to the unsubstituted parent compound. tanta.edu.eg Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) on related molecules have been employed to predict absorption wavelengths and oscillator strengths, which show good correlation with experimental UV-Vis spectra. bohrium.com
Table 5: Predicted Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected λ_max Region (nm) |
|---|
Computational and Theoretical Chemical Studies of 3 2 Chloro 4 Fluorophenyl 2 Methyl 1 Propene
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the molecular properties of organic compounds. ijcce.ac.irresearchgate.net These methods are used to predict geometries, energies, and various spectroscopic parameters, offering deep insights into a molecule's behavior at the electronic level. mdpi.com For a molecule like 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene, these calculations would provide a foundational understanding of its structural and electronic characteristics. However, specific DFT and TD-DFT studies focused on this compound have not been identified in the reviewed literature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)Computational methods are widely used to predict various spectroscopic data, which can then be compared with experimental results for structural validation.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecular structure. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes associated with different functional groups within the molecule. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of a molecule. chemrxiv.org This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insight into the wavelengths of light the molecule absorbs and the nature of its electronic excitations. ijcce.ac.ir
Although these predictive methods are well-established, specific computational data for the NMR, IR, and UV-Vis spectra of this compound are not documented in the scientific literature reviewed.
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides critical information about its reactivity, stability, and intermolecular interactions. Key methods for this analysis include Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Electrostatic Potential (ESP) mapping.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity PredictionFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).wikipedia.orglibretexts.orgThe HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com A large energy gap generally implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net While FMO analysis is a powerful predictive tool, the specific HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported.
Molecular Modeling and Dynamics Simulations
Comprehensive searches for specific molecular modeling and dynamics simulations studies on this compound did not yield dedicated research articles. Computational chemistry is a powerful tool for investigating molecular properties, and the following sections outline the theoretical approaches that would be applied to this molecule, based on general principles and studies of analogous compounds.
Conformational Analysis via Potential Energy Surface Scans
A conformational analysis is pivotal in understanding the three-dimensional arrangements of a molecule and their relative stabilities. libretexts.org For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the phenyl ring to the propene group. A potential energy surface (PES) scan would be employed to explore this.
The process involves systematically rotating this bond (i.e., varying the dihedral angle) and calculating the molecule's potential energy at each incremental step. youtube.com This generates a plot of potential energy versus the dihedral angle, revealing the energy minima corresponding to stable conformers (staggered arrangements) and energy maxima corresponding to unstable transition states (eclipsed arrangements). pressbooks.pub
The relative energy of each conformation is influenced by factors such as:
Steric Strain: Repulsive forces that occur when non-bonded atoms are forced into close proximity. In this molecule, steric hindrance between the methyl group and the substituents on the phenyl ring (chlorine and fluorine) would be a significant factor. pressbooks.pub
Torsional Strain: The energy cost associated with eclipsing interactions between bonds on adjacent atoms. libretexts.org
The most stable conformer would be the one that minimizes these strains, likely with the bulky groups positioned as far apart as possible (an anti-conformation). pressbooks.pub The energy differences between various conformers, such as gauche and anti arrangements, can be quantified from the PES scan. chemistrysteps.com
Table 1: Hypothetical Interaction Energies for Conformational Analysis
| Interaction Type | Estimated Energy (kJ/mol) |
| H-H Eclipsing | 4.0 |
| CH₃-H Eclipsing | 6.0 |
| Phenyl-H Eclipsing | Variable |
| Phenyl-CH₃ Eclipsing | Variable, High |
| CH₃-CH₃ Gauche | 3.8 |
Note: This table presents generalized energy values for common interactions. Specific values for this compound would require dedicated quantum chemical calculations.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)
Energy Framework Calculations complement Hirshfeld analysis by quantifying the energetic strength of these intermolecular interactions. mdpi.com This method calculates the electrostatic, dispersion, polarization, and repulsion energies between pairs of molecules in the crystal. researchgate.net The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's color and thickness represent the type and magnitude of the dominant force (e.g., red for electrostatic, green for dispersion). nih.govresearchgate.net This provides a clear picture of the supramolecular architecture and the forces governing crystal packing.
Topological Analysis of Electron Density (RDG, ELF, LOL)
Topological analysis of the electron density provides profound insights into the nature of chemical bonding and non-covalent interactions. These methods are based on the quantum theory of atoms in molecules (AIM). researchgate.net
Reduced Density Gradient (RDG) Analysis: RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second largest eigenvalue of the Hessian matrix. This generates surfaces that reveal regions of steric repulsion, van der Waals interactions, and hydrogen or halogen bonding.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that help to visualize regions in a molecule where electron pairs are likely to be found, thus providing a clear picture of covalent bonds and lone pairs. ijasret.com The topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. canterbury.ac.ukresearchgate.net This method offers a detailed description of the electronic structure, complementing traditional orbital-based models.
For this compound, these analyses would precisely characterize the covalent bonds within the molecule and map the non-covalent interactions dictated by its specific substituents, offering a deeper understanding of its electronic structure and reactivity.
Lack of Publicly Available Research on this compound Limits Detailed Elucidation
Following a comprehensive review of scientific databases and publicly accessible literature, it has been determined that there is a significant scarcity of specific research focused on the chemical compound This compound . This absence of dedicated studies prevents a detailed and thorough discussion of its specific roles in advanced organic synthesis and materials science according to the structured outline provided.
While the individual structural motifs of the molecule—a halogenated phenyl ring and a substituted propene chain—are common in various fields of chemical research, information detailing the synthesis, reactivity, and application of this exact compound is not presently available in the reviewed literature. General principles of organic chemistry suggest potential reactivity at the double bond and the benzylic position, but without specific experimental data, any discussion remains speculative.
Consequently, it is not possible to generate a scientifically accurate and detailed article covering its function as a chemical intermediate, its use as a precursor for advanced building blocks, its participation in multi-component reactions, its applications in specialty chemical production, or its contributions to materials science, including polymer synthesis and the development of novel fluorinated materials.
Further research and publication in peer-reviewed scientific journals are required to elucidate the specific properties and potential applications of this compound. Until such information becomes available, a detailed and authoritative article on this specific compound cannot be constructed.
Future Research Trajectories and Unexplored Chemical Avenues for 3 2 Chloro 4 Fluorophenyl 2 Methyl 1 Propene
Development of More Sustainable and Greener Synthetic Protocols
The imperative of green chemistry is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it For 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene, future research will undoubtedly focus on developing synthetic protocols that align with these principles.
Plausible classical syntheses, such as the Wittig reaction or Grignard coupling, can be reimagined through a green chemistry lens. lumenlearning.comchemspider.com A Wittig approach would likely involve the reaction of 2-Chloro-4-fluorobenzaldehyde (B1630644) with an isopropylidene phosphorane. masterorganicchemistry.comwikipedia.org A Grignard synthesis could involve coupling a (2-chloro-4-fluorophenyl)magnesium halide with a methallyl halide.
Future green advancements on these routes could include:
Solvent Selection: Replacing traditional volatile organic compounds (VOCs) like THF or toluene (B28343) with more benign alternatives. Research into solvents like polyethylene (B3416737) glycol (PEG), ionic liquids, or even water could drastically reduce the environmental impact of the synthesis. rsc.org
Atom Economy: Redesigning reaction pathways to maximize the incorporation of all materials used in the process into the final product. For instance, catalytic routes that avoid stoichiometric reagents like triphenylphosphine (B44618) oxide (a byproduct of the Wittig reaction) would be highly desirable.
Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating.
Bio-based Feedstocks: Exploring chemoenzymatic routes, where enzymes catalyze key steps, could offer high selectivity under mild conditions and utilize renewable starting materials. rsc.org
Interactive Table: Comparison of Potential Synthetic Solvents
| Solvent | Classification | Key Advantages for Green Synthesis | Potential Drawbacks |
| Tetrahydrofuran (B95107) (THF) | Traditional | Good solubility for reagents | Peroxide-forming, volatile, not sustainable |
| Polyethylene Glycol (PEG) | Green | Low toxicity, recyclable, potentially bio-based | High viscosity, potential product separation issues |
| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low peroxide formation, hydrophobic | Higher cost than some traditional solvents |
| Water | Green | Abundant, non-toxic, non-flammable | Poor solubility for many organic reagents |
| Ionic Liquids | Green | Negligible vapor pressure, tunable properties, recyclable | Can be expensive, potential toxicity concerns, viscosity |
Exploration of Novel Catalytic Systems for its Transformation
The molecular architecture of this compound offers two primary sites for catalytic transformation: the alkene double bond and the carbon-chlorine bond on the aromatic ring.
Transformations at the Alkene Moiety: The 2-methyl-1-propene unit is ripe for a variety of catalytic reactions:
Hydrogenation: Selective hydrogenation of the double bond would yield 1-(2-chloro-4-fluorophenyl)-2-methylpropane. Research could focus on developing highly selective heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum-based systems, that operate under mild conditions (low pressure and temperature) to avoid dehalogenation. researchgate.netnih.gov
Oxidation: Catalytic epoxidation or dihydroxylation would introduce valuable oxygenated functional groups, creating chiral centers and paving the way for more complex derivatives.
Cross-Coupling: The alkene could potentially participate in Heck-type reactions, coupling with other aryl halides to build more complex molecular scaffolds. nih.gov This would require catalysts that are selective for the alkene over the C-Cl bond.
Activation of the Aryl-Chloride Bond: The C-Cl bond is typically less reactive in cross-coupling reactions than C-Br or C-I bonds. researchgate.net This challenge presents an opportunity for innovation. Future research could explore:
Advanced Palladium Catalysts: Systems employing electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are known to facilitate the oxidative addition of palladium to aryl chlorides, enabling Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. researchgate.net
Nickel and Copper Catalysis: Nickel-based catalysts have emerged as a powerful, cost-effective alternative to palladium for activating aryl chlorides. Copper-catalyzed reactions could also be explored for specific transformations like amination or etherification.
Interactive Table: Potential Catalytic Transformations
| Reaction Type | Target Site | Potential Catalyst System | Product Class | Research Goal |
| Asymmetric Hydrogenation | Alkene C=C | Chiral Rh or Ru complexes | Chiral alkanes | Introduce stereocenters with high enantioselectivity |
| Heck Coupling | Alkene C=C | Pd(OAc)₂ with phosphine ligands | Substituted styrenes | Form new C-C bonds under mild conditions |
| Suzuki Coupling | Aryl C-Cl | Pd(0) with bulky phosphine ligands | Biaryl compounds | Activate the inert C-Cl bond for C-C bond formation |
| Buchwald-Hartwig Amination | Aryl C-Cl | Ni or Pd catalysts with specialized ligands | Aryl amines | Form C-N bonds for pharmaceutical intermediates |
Advanced Mechanistic Investigations of Complex Reactions
A deep understanding of reaction mechanisms is crucial for optimizing conditions and discovering new reactivity. For this compound, future mechanistic studies could focus on its potential role in complex catalytic cycles.
For instance, in a hypothetical palladium-catalyzed Heck reaction where the compound acts as the olefin partner, key mechanistic questions would arise. uwindsor.ca The generally accepted mechanism involves oxidative addition, olefin coordination, migratory insertion, and β-hydride elimination. libretexts.org Advanced studies could probe:
Regioselectivity: Investigating the factors that control whether the aryl group adds to the C1 or C2 position of the propene unit. Steric hindrance from the methyl group and the electronic influence of the phenyl ring would be critical variables.
Kinetics and Rate-Determining Step: Detailed kinetic analysis could determine which step in the catalytic cycle is rate-limiting. researchgate.net This knowledge is essential for catalyst optimization; for example, if olefin coordination is the slow step, ligands that dissociate more readily might accelerate the reaction. researchgate.net
Catalyst Deactivation Pathways: Identifying how the catalyst degrades or forms inactive species during the reaction is vital for developing more robust and long-lasting catalytic systems.
These investigations would employ a combination of experimental techniques (in-situ NMR, mass spectrometry) and computational modeling to map the energy landscape of the reaction pathway.
Design and Synthesis of Chemically Diverse Derivatives with Tunable Properties
The functional groups of this compound serve as handles for creating a library of new molecules with potentially valuable properties.
Derivatization of the Alkene:
Polymerization: The vinyl group makes it a potential monomer for radical, cationic, or coordination polymerization, leading to novel polymers with tailored properties imparted by the chloro-fluoro-phenyl substituent (e.g., thermal stability, refractive index).
Cycloaddition Reactions: As a dienophile, it could undergo [4+2] cycloadditions (Diels-Alder reactions) or, as a dipolarophile, [3+2] cycloadditions to create complex cyclic and heterocyclic structures. mdpi.com
Hydrofunctionalization: Reactions like hydroformylation, hydroamination, or hydroboration-oxidation would install aldehyde, amine, or alcohol functionalities, respectively, providing entry points to a vast array of other compounds.
Derivatization of the Aromatic Ring:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-chloro group, could be a site for SNAr reactions, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles.
Cross-Coupling: As mentioned, activating the C-Cl bond would enable the synthesis of a wide range of biaryl derivatives and other complex molecules. organic-chemistry.org
Interactive Table: Potential Derivatives and Properties
| Modification Reaction | Reagent Example | Resulting Derivative Structure | Potential Change in Property |
| Epoxidation | m-CPBA | 2-(2-Chloro-4-fluorobenzyl)-2-methyloxirane | Increased polarity, chiral center introduced |
| Hydroboration-Oxidation | BH₃; H₂O₂, NaOH | 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propanol | Introduction of a primary alcohol group for further functionalization |
| Suzuki Coupling | Phenylboronic acid, Pd catalyst | 3-(4-Fluoro-2-phenylphenyl)-2-methyl-1-propene | Increased molecular complexity, altered electronic properties |
| Radical Polymerization | AIBN (initiator) | Poly(this compound) | Formation of a new macromolecular material |
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and reproducibility. rsc.org
Flow Chemistry Synthesis: Synthesizing this compound using flow chemistry could offer significant advantages. rsc.org For example, if a highly exothermic Grignard reaction is used, a flow reactor provides superior heat transfer and temperature control, preventing runaway reactions and improving safety. acs.org The precise control over residence time and stoichiometry can lead to higher yields and purities compared to batch processing.
Automated Synthesis Platforms: This compound is an ideal candidate for use as a building block in automated synthesis platforms. sigmaaldrich.commerckmillipore.com These systems can perform multi-step reactions to rapidly generate libraries of derivatives. researchgate.netresearchgate.net An automated platform could take a sample of the starting propene and subject it to a pre-programmed series of reactions—such as epoxidation, followed by ring-opening with a set of different nucleophiles—to quickly produce dozens of novel compounds for screening in drug discovery or materials science. mit.edu
Advanced Theoretical Predictions for Undiscovered Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive tool to explore chemical reactivity before a reaction is ever attempted in the lab. scielo.org.mx
For this compound, DFT calculations could be employed to:
Map Electron Density: Calculating the electrostatic potential and frontier molecular orbitals (HOMO/LUMO) can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov
Model Reaction Pathways: The transition states of potential reactions, such as cycloadditions or catalytic C-H activation, can be modeled to calculate activation energies. rsc.org This allows researchers to predict whether a proposed reaction is feasible and under what conditions it might proceed. researchgate.net
Predict Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-Vis spectra for hypothetical derivatives can aid in their future identification and characterization.
Evaluate Selectivity: In reactions with multiple possible outcomes, DFT can help predict which product is thermodynamically or kinetically favored, saving significant experimental effort. researchgate.net
By leveraging these computational tools, researchers can more intelligently target unexplored avenues of reactivity, accelerating the pace of discovery and innovation for this versatile chemical scaffold.
Q & A
What are the optimal synthetic routes for 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound typically involves halogenation and alkylation steps. A common approach includes coupling a halogenated aromatic precursor (e.g., 2-chloro-4-fluorobenzene derivatives) with a methyl-substituted propenyl moiety. For example, and describe analogous syntheses using Suzuki-Miyaura coupling or Friedel-Crafts alkylation, where temperature (80–120°C), catalysts (e.g., Pd or AlCl₃), and solvent polarity significantly affect yields (40–75%) . Purity optimization requires post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) is critical for verifying substituent positions:
- ¹H NMR : Methyl groups (δ 1.8–2.1 ppm) and vinyl protons (δ 5.2–6.0 ppm) confirm the propene backbone .
- ¹³C NMR : Aromatic carbons (δ 110–150 ppm) and chlorine/fluorine coupling patterns differentiate substituents .
Single-crystal X-ray diffraction (as in ) provides definitive stereochemical data, resolving ambiguities in double-bond geometry or phenyl ring orientation .
What mechanistic insights explain the regioselectivity of electrophilic addition reactions involving this compound?
Advanced Research Question
The compound’s reactivity is influenced by electron-withdrawing groups (Cl, F) and steric effects from the methyl group. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity. For example, and highlight that halogen substituents direct electrophiles to para positions via resonance stabilization, while steric hindrance at the ortho position favors Markovnikov addition . Experimental validation involves comparing reaction outcomes with/without directing groups .
How do solvent polarity and temperature affect the compound’s stability in catalytic hydrogenation studies?
Advanced Research Question
Hydrogenation of the propene double bond is sensitive to solvent polarity (e.g., ethanol vs. DMF) and Pd/C catalyst loading. notes that polar solvents stabilize intermediates, reducing side reactions (e.g., dehalogenation). Kinetic studies at varying temperatures (25–80°C) reveal Arrhenius behavior, with activation energies (~50 kJ/mol) calculated from time-resolved GC-MS data . Contradictions in reported yields may arise from incomplete catalyst activation or competing decomposition pathways .
What strategies mitigate discrepancies in bioactivity data between in vitro and in vivo studies of derivatives of this compound?
Advanced Research Question
Derivatives (e.g., amine hydrochlorides, as in ) often show divergent activity due to bioavailability or metabolic instability. Methodological solutions include:
- Prodrug design : Masking polar groups to enhance membrane permeability .
- Metabolic profiling : LC-MS/MS analysis identifies unstable metabolites .
- Dose-response calibration : Adjusting in vitro assays (e.g., MIC values) to reflect physiological concentrations .
How can computational modeling reconcile contradictions in predicted vs. observed binding affinities for this compound in enzyme inhibition studies?
Advanced Research Question
Molecular docking (AutoDock, Schrödinger) often overestimates binding due to rigid-body assumptions. and suggest using molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility and solvation effects. Free-energy perturbation (FEP) calculations improve affinity predictions by ±1 kcal/mol accuracy. Discrepancies may arise from unmodeled allosteric sites or protonation state errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
